molecular formula C9H14N2 B1598409 N-(pyridin-4-ylmethyl)propan-1-amine CAS No. 70065-81-5

N-(pyridin-4-ylmethyl)propan-1-amine

Cat. No.: B1598409
CAS No.: 70065-81-5
M. Wt: 150.22 g/mol
InChI Key: AGSCVLYVYOYYLU-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)propan-1-amine is a chemical compound characterized by its pyridine ring attached to a propylamine group

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of pyridine-4-carbaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution of 4-chloromethylpyridine with propylamine under basic conditions.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form pyridine-4-carboxaldehyde derivatives.

  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products Formed:

  • Oxidation: Pyridine-4-carboxaldehyde

  • Reduction: Piperidine derivatives

  • Substitution: Various substituted pyridines

Scientific Research Applications

N-(Pyridin-4-ylmethyl)propan-1-amine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(Pyridin-4-ylmethyl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • N-(Pyridin-3-ylmethyl)propan-1-amine: Similar structure but with a different position of the pyridine ring.

  • N-(Pyridin-4-ylmethyl)ethanamine: Similar pyridine ring but with an ethylamine group instead of propylamine.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-11-8-9-3-6-10-7-4-9/h3-4,6-7,11H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSCVLYVYOYYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405883
Record name N-(pyridin-4-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70065-81-5
Record name N-(pyridin-4-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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